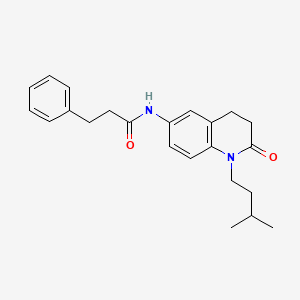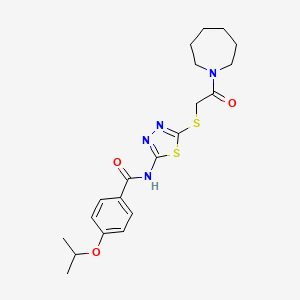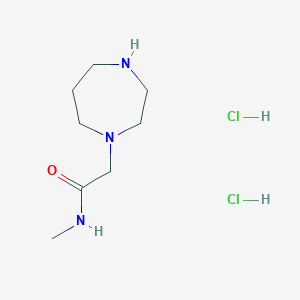
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized by John W. Huffman in 1995. It is a psychoactive compound that binds to cannabinoid receptors in the brain and has effects similar to those of THC, the active ingredient in marijuana. JWH-018 has been used in scientific research to study the endocannabinoid system and its role in various physiological processes.
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
A variety of methodologies have been developed for the synthesis of tetrahydroquinoline derivatives, showcasing their significance in chemical research. For instance, a convenient synthetic method has led to new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline compounds, highlighting the versatility of tetrahydroquinoline frameworks in generating heterocyclic compounds with potential for pharmacological activity investigation (Zaki, Radwan, & El-Dean, 2017). Additionally, the development of isoquinoline-based fluorescent zinc sensors derived from TPEN illustrates the application of tetrahydroquinoline analogs in the creation of bioactive molecules with specific binding capabilities (Mikata, Yamanaka, Yamashita, & Yano, 2008).
Biological Evaluation and Potential Applications
The exploration of tetrahydroquinoline derivatives extends into the evaluation of their biological activities. For example, novel 4-oxoquinazoline-based N-hydroxypropenamides have been synthesized and evaluated for their inhibitory activities against histone deacetylase (HDAC), demonstrating the therapeutic potential of tetrahydroquinoline derivatives in cancer treatment (Anh et al., 2021). Furthermore, the development of novel isoquinoline derivatives with antimicrobial properties showcases the application of these compounds in addressing infectious diseases, highlighting the broad-spectrum bactericidal activity of certain tetrahydroquinoline derivatives (Galán et al., 2013).
Advanced Materials and Methodologies
The research on tetrahydroquinoline derivatives also contributes to the development of advanced materials and methodologies. For instance, the rhodium(I)-catalyzed hydroaminomethylation of 2-isopropenylanilines offers a novel route to 1,2,3,4-tetrahydroquinolines, presenting an atom-economical approach for the synthesis of complex molecules (Vieira & Alper, 2007). Additionally, the use of cobalt-catalyzed selective synthesis techniques for creating isoquinolines via picolinamide as a traceless directing group illustrates the innovation in catalytic systems for the efficient synthesis of heterocyclic compounds (Kuai et al., 2017).
Propriétés
IUPAC Name |
N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-17(2)14-15-25-21-11-10-20(16-19(21)9-13-23(25)27)24-22(26)12-8-18-6-4-3-5-7-18/h3-7,10-11,16-17H,8-9,12-15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRQHHZXXYAHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(7-Methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2858985.png)
methanone N-phenylhydrazone](/img/structure/B2858986.png)

![{[6-Methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B2858988.png)




![tert-butyl (1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamate](/img/structure/B2858995.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2859002.png)
![methyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2859003.png)
![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2859005.png)
